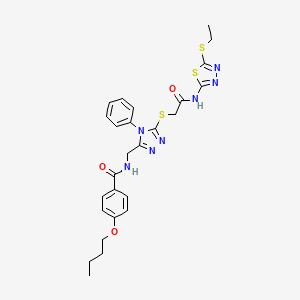
4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H29N7O3S3 and its molecular weight is 583.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex molecule that incorporates both thiadiazole and triazole moieties, which are known for their diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Structural Overview
The compound can be broken down into key components:
- Thiadiazole moiety : Known for its anticancer and antimicrobial properties.
- Triazole moiety : Often associated with antifungal activity and has been explored for its role in inhibiting various enzymes.
Anticancer Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various human cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds containing the thiadiazole ring have shown IC50 values ranging from 0.04 to 23.6 µM against breast cancer cell lines (e.g., MDA-MB-231) and other types such as prostate (PC3) and lung cancer (A549) .
- Structure–Activity Relationship (SAR) : Studies suggest that modifications on the thiadiazole ring can enhance cytotoxicity. For example, substituents at specific positions on the phenyl ring significantly influence the activity against cancer cells .
- Case Study : A derivative with a tert-butyl substituent on the thiadiazole exhibited an IC50 of 1.7 µM against pancreatic cancer cells, indicating strong anticancer potential .
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties:
- Broad Spectrum Activity : Thiadiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with halogenated phenyl groups showed increased antibacterial activity .
- Mechanism of Action : The presence of sulfur in the thiadiazole ring contributes to its ability to interact with microbial enzymes, leading to inhibition of growth .
Summary of Biological Activities
Case Studies
- Cytotoxic Evaluation : A study evaluated several thiadiazole derivatives against various cancer cell lines including HEK 293 and BT474, revealing a strong dose-dependent growth inhibition with some compounds outperforming standard treatments like Imatinib .
- Antimicrobial Testing : Another study highlighted the effectiveness of thiadiazole derivatives against Pseudomonas aeruginosa, demonstrating significant inhibition compared to standard antibiotics .
Propriétés
IUPAC Name |
4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3S3/c1-3-5-15-36-20-13-11-18(12-14-20)23(35)27-16-21-29-31-25(33(21)19-9-7-6-8-10-19)38-17-22(34)28-24-30-32-26(39-24)37-4-2/h6-14H,3-5,15-17H2,1-2H3,(H,27,35)(H,28,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPSWKUKIKNGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=C(S4)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














